molecular formula C13H22N2O3 B7927911 [(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid

[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7927911
M. Wt: 254.33 g/mol
InChI Key: YEDOAKMDGPXLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound featuring a cyclohexyl ring substituted with an acetylamino group, a cyclopropyl-amino moiety, and an acetic acid functional group. This structure combines hydrophobic (cyclopropyl, cyclohexyl) and hydrophilic (acetic acid, acetylamino) components, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

2-[(4-acetamidocyclohexyl)-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-9(16)14-10-2-4-11(5-3-10)15(8-13(17)18)12-6-7-12/h10-12H,2-8H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDOAKMDGPXLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation of an amine precursor using acetic anhydride under mild conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Organic Synthesis

[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is utilized as a reagent in organic synthesis. It serves as a building block for the development of more complex molecules and can undergo various transformations to yield derivatives with diverse functional groups.

Recent studies have highlighted the compound's potential biological activities:

  • Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In rodent models, it has been shown to reduce swelling and pain responses.
  • Analgesic Properties : The compound may modulate pain pathways by interacting with nociceptive receptors. Controlled experiments demonstrate its effectiveness in reducing pain responses in animal models subjected to acute pain stimuli.

Therapeutic Potential

The compound is being investigated for its therapeutic properties:

  • Cancer Treatment : As part of the Mannich base family, compounds related to this compound have shown promise as anticancer agents. Studies suggest that Mannich bases derived from similar structures exhibit cytotoxicity against various cancer cell lines .
  • Neurological Disorders : The compound's interaction with specific molecular targets may provide insights into new treatment strategies for neurological disorders such as epilepsy .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study demonstrated the compound's effectiveness in reducing inflammation in a rodent model of arthritis. The administration of the compound resulted in significant reductions in joint swelling and pain scores compared to control groups.
  • Case Study 2 : In vitro assays revealed that derivatives of the compound exhibited cytotoxic effects against human colon cancer cell lines, suggesting potential for development as an anticancer agent.

Mechanism of Action

The mechanism of action of [(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs ():

[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid Shares a cyclohexyl backbone with acetyl and cyclopropyl-amino substitutions.

[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid Differs in substituents (dimethylamino vs. acetylamino) but retains the cyclopropyl-amino-acetic acid motif.

Functional Comparison with Uranium-Adsorbing Compounds (–10):

While unrelated structurally, acetic acid-functionalized materials like ASBB highlight the role of -COOH/-COO⁻ groups in coordinating metal ions (e.g., U(VI)) via monodentate or bidentate binding . For example:

  • ASBB : Achieved 97.8% U(VI) removal at pH 6.0 due to enhanced porosity and -COOH groups .
  • Unmodified SBB : Lower removal efficiency (62.8%) due to fewer functional groups and smaller surface area .
Parameter ASBB SBB
Surface Area (BET) Increased post-acetic acid Lower baseline
Functional Groups Abundant -COOH/-COO⁻ Limited -OH/-COO⁻
U(VI) Removal Efficiency 97.8% 62.8%
Adsorption Capacity 32.6 mg/g 20.9 mg/g

Mechanistic Insights ():

  • Pore Expansion : Acetic acid etches biochar surfaces, increasing accessibility for ion adsorption.
  • Ligand Coordination: -COO⁻ groups form monodentate complexes with U(VI) species like (UO2)3(OH)5<sup>+</sup> .

Biological Activity

[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with an acetylamino group and a cyclopropylamino moiety. This unique structure may contribute to its interactions with various biological targets.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and leading to various biological effects, such as modulation of neurotransmitter systems or inflammatory pathways.

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, certain derivatives have shown efficacy in rodent models of epilepsy, suggesting potential therapeutic applications in seizure disorders .

GPR88 Modulation

Recent investigations into GPR88, an orphan G protein-coupled receptor implicated in various neurological disorders, suggest that this compound could be a candidate for modulating this receptor. Compounds with similar structures have been shown to affect cAMP levels and exhibit potential therapeutic effects in basal ganglia-associated disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Functional Group Influence : Variations in the acetylamino and cyclopropyl groups can significantly affect potency and selectivity towards biological targets.
  • Lipophilicity : The balance between hydrophilicity and lipophilicity is essential for achieving desired pharmacokinetic properties, including absorption and brain permeability .

Research Findings and Case Studies

StudyFindings
Anticonvulsant Activity Assessment Demonstrated effectiveness in rodent seizure models; compounds showed significant reduction in seizure frequency .
GPR88 Agonist Evaluation Identified as a potential modulator of GPR88; compounds exhibited varying degrees of potency based on structural modifications .
Antimicrobial Activity Related compounds displayed notable antibacterial effects against common pathogens, indicating potential for therapeutic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.